1,3,4-Oxadiazole-2-thiol

説明

Significance of Oxadiazole Derivatives in Contemporary Research

Derivatives of 1,3,4-oxadiazole (B1194373) are a class of heterocyclic compounds that have garnered significant attention in various scientific fields, most notably in medicinal chemistry. bingol.edu.trnih.gov The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.gov This structural motif is present in a number of compounds that exhibit a wide array of biological activities. jchemrev.comopenmedicinalchemistryjournal.comnih.govnih.gov The interest in 1,3,4-oxadiazole derivatives stems from their diverse pharmacological potential. nih.govjchemrev.com

The versatility of the 1,3,4-oxadiazole scaffold allows for the synthesis of a large number of derivatives, which has been a subject of extensive research. nih.govnih.gov The ability of this heterocyclic system to participate in various chemical reactions makes it a valuable building block for the design of new molecules. nih.gov

The Unique Heterocyclic Scaffold of 1,3,4-Oxadiazole-2-thiol

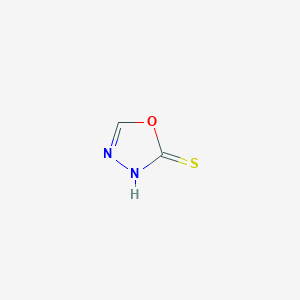

The this compound scaffold is characterized by a five-membered aromatic ring composed of one oxygen atom, two nitrogen atoms, and two carbon atoms, with a thiol (-SH) group attached to one of the carbon atoms. This arrangement confers a unique set of properties to the molecule. The oxadiazole ring itself is an electron-deficient system, which influences its reactivity and interactions with other molecules. lp.edu.ua

The structure of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) reveals a nearly planar oxadiazole-thiol fragment. iucr.org The presence of both nitrogen and sulfur atoms in the molecule provides multiple potential coordination sites for metal ions, making it a versatile ligand in coordination chemistry. iucr.orgresearchgate.net The planarity of the ring system and the potential for electron delocalization contribute to its aromatic character. tubitak.gov.tr

Table 1: Structural Features of this compound Derivatives

| Feature | Description | Reference |

| Ring System | Five-membered heterocyclic ring with one oxygen and two nitrogen atoms. | nih.gov |

| Key Functional Group | Thiol (-SH) or Thione (C=S) group at the 2-position. | researchgate.net |

| Aromaticity | The ring exhibits aromatic character due to electron delocalization. | tubitak.gov.tr |

| Coordination Sites | Potential for coordination with metal ions through nitrogen and sulfur atoms. | iucr.orgresearchgate.net |

Tautomeric Equilibrium: Thiol-Thione Isomerism in this compound Systems

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. nih.govresearchgate.netasianpubs.org This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur atom and a nitrogen atom of the oxadiazole ring. The two tautomeric forms are the thiol form (this compound) and the thione form (1,3,4-oxadiazole-2(3H)-thione). arabjchem.org

Scheme 1: Thiol-thione tautomerization of 1,3,4-oxadiazole-2-thione. asianpubs.org

Spectroscopic studies and theoretical calculations have been employed to investigate this equilibrium. lp.edu.uaresearchgate.netnih.gov Evidence from UV, IR, and NMR spectroscopy, as well as computational studies, indicates that the thione form is generally the more stable and predominant tautomer in various solvents and in the gas phase. lp.edu.uatubitak.gov.trarabjchem.orglp.edu.ua For instance, molecular orbital calculations have shown the thione tautomer to be more stable by 9.616 kcal/mole in the gas phase and 12.123 kcal/mole in an aqueous medium. tubitak.gov.tr The prevalence of the thione form is a significant factor in determining the reactivity and biological activity of these compounds. lp.edu.uanih.gov

Table 2: Spectroscopic Data Supporting Thione Predominance

| Spectroscopic Method | Observation | Indication | Reference |

| ¹H NMR | Presence of a broad signal for an NH proton. | Supports the existence of the thione tautomer. | tubitak.gov.tr |

| UV-Vis Spectroscopy | Absorption bands characteristic of the C=S chromophore. | Indicates the presence of the thione form. | lp.edu.ua |

| Theoretical Calculations | Lower calculated energy for the thione tautomer. | Thione form is thermodynamically more stable. | tubitak.gov.tr |

特性

IUPAC Name |

3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2OS/c6-2-4-3-1-5-2/h1H,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBRCWOFANAOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902401 | |

| Record name | NoName_1643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38733-42-5 | |

| Record name | 1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 1,3,4 Oxadiazole 2 Thiol

Classical Approaches to 1,3,4-Oxadiazole-2-thiol Synthesis

Traditional methods for constructing the this compound ring system have been well-established, primarily relying on cyclization reactions and multi-step pathways.

Cyclization Reactions of Acid Hydrazides with Carbon Disulfide

A cornerstone in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is the reaction of acid hydrazides with carbon disulfide in a basic medium. nih.govnih.gov This method involves the initial formation of a dithiocarbazate intermediate, which then undergoes cyclization to form the desired oxadiazole ring. The process is typically carried out in an alcoholic solution with a base like potassium hydroxide (B78521), followed by acidification to yield the final product. nih.govnih.govmdpi.comnih.govacs.orgajol.info The use of carbon disulfide as the cyclizing agent is advantageous due to the high yields of the 1,3,4-oxadiazole (B1194373) derivatives, often ranging from 71% to 81%. mdpi.com

For instance, salicylic (B10762653) hydrazide can be reacted with carbon disulfide in an ethanolic potassium hydroxide solution. After refluxing and subsequent acidification, 2-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol is obtained in high yield. ajol.info Similarly, acid hydrazides derived from ibuprofen (B1674241) and 4-methylthiophenyl acetic acids have been successfully cyclized using this method. nih.gov The existence of thiol-thione tautomerism is a known characteristic of these compounds, with the thione form generally being predominant. nih.govorientjchem.org

| Starting Material | Reagents | Product | Yield | Reference |

| Acid Hydrazides | Carbon Disulfide, Potassium Hydroxide, Ethanol (B145695) | 5-Substituted-1,3,4-oxadiazole-2-thiols | 71-81% | mdpi.com |

| Salicylic Hydrazide | Carbon Disulfide, Potassium Hydroxide, Ethanol | 2-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | 95% | ajol.info |

| Ibuprofen-derived acid hydrazide | Carbon Disulfide, Basic conditions | 5-(Substituted)-1,3,4-oxadiazole-2-thione | Not specified | nih.gov |

Multi-step Synthetic Pathways

The synthesis of certain this compound derivatives often necessitates multi-step reaction sequences. ontosight.aikaznu.kz These pathways typically begin with the esterification of a carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. kaznu.kz This acid hydrazide then serves as the key intermediate for the cyclization reaction with carbon disulfide to yield the this compound ring. kaznu.kz

A representative multi-step synthesis involves the initial reaction of benzene (B151609) sulfonyl chloride with ethyl piperidine-3-carboxylate. The resulting product is then treated with hydrazine to form the corresponding hydrazide. Subsequent reaction with potassium hydroxide and carbon disulfide leads to the formation of 5-[1-(phenylsulfonyl)piperidin-3-yl]-1,3,4-oxadiazole-2-thiol. nih.gov Another example involves the cyclocondensation of a dicarbonyl ester with phenyl hydrazine, followed by hydrazinolysis to produce the acid hydrazide, which is then reacted with carbon disulfide to afford the 1,3,4-oxadiazole-2-thione. acs.orgacs.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound derivatives, aiming to develop more environmentally friendly and efficient processes. nih.gov

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation has emerged as a valuable tool in the green synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols. bohrium.comnih.govresearchgate.net This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net A notable advantage is the ability to conduct these reactions with minimal solvent usage and without the need for acidic or basic catalysts. bohrium.comnih.govresearchgate.net

One such method involves the ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a few drops of dimethylformamide (DMF). bohrium.comnih.govresearchgate.net This approach provides good to excellent yields of the desired products under easy work-up and purification conditions. bohrium.comnih.govresearchgate.net The use of ultrasound enhances catalytic activity and provides an energy-efficient activation technique. researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Aryl Hydrazides | Carbon Disulfide, DMF (drops) | Ultrasound irradiation | 5-Aryl-1,3,4-oxadiazole-2-thiols | Good to Excellent | bohrium.comnih.govresearchgate.net |

Catalyst-Free and Solvent-Assisted Methodologies

In line with green chemistry principles, catalyst-free and low-solvent synthetic methods for this compound derivatives have been developed. bohrium.comresearchgate.netresearchgate.net These methods aim to reduce the use of hazardous catalysts and solvents, thereby minimizing environmental impact. nih.gov

A novel process for synthesizing 5-substituted this compound derivatives utilizes an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a minimal amount of DMF, completely avoiding the use of acidic or basic catalysts. bohrium.comresearchgate.net This approach not only simplifies the reaction setup but also leads to high yields and straightforward purification. bohrium.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular green chemistry technique for the preparation of 1,3,4-oxadiazole derivatives due to its ability to significantly reduce reaction times and improve yields. jocpr.comacs.orgopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.govscilit.com This method offers precise control over reaction conditions and allows for rapid and efficient synthesis. nih.gov

For instance, the synthesis of 5-pyridyl-1,3,4-oxadiazole-2-thiol can be achieved by reacting isonicotinic acid hydrazide with carbon disulfide and potassium hydroxide under reflux. jocpr.com While this initial step might be conventional, subsequent derivatization reactions can be accelerated using microwave irradiation. jocpr.com In another example, 1,3,4-oxadiazole hybrids have been synthesized using both conventional and microwave-assisted protocols, with the microwave method demonstrating superior performance in terms of yield and time efficiency. acs.org Microwave-assisted methods can also be performed under solvent-free conditions, further enhancing their green credentials. nih.gov

| Method | Reactants | Conditions | Product | Advantages | Reference |

| Microwave-assisted | Isoniazid (B1672263), Aromatic aldehyde, DMF | 300W, 3 min | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole intermediates | Faster reaction, higher yields | nih.gov |

| Microwave-assisted | 1,2-Diacylhydrazines | Silica-supported dichlorophosphate (B8581778), solvent-free | 2,5-Disubstituted 1,3,4-oxadiazoles | Suitable for various substituents, environmentally friendly | nih.gov |

Solvent-Reduced and Solvent-Free Conditions

In the pursuit of greener and more efficient chemical processes, significant attention has been directed towards developing solvent-reduced and solvent-free synthetic routes for 1,3,4-oxadiazole-2-thiols. These methods aim to minimize the use of hazardous organic solvents, reduce waste, and often lead to improved reaction times and yields.

One notable approach involves the ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in the presence of only a few drops of dimethylformamide (DMF), completely eliminating the need for acidic or basic catalysts. nih.gov This method has been shown to produce 5-substituted this compound derivatives in good to excellent yields with the benefits of a simple workup and purification process. nih.govbohrium.com The use of ultrasonic irradiation provides the necessary energy to facilitate the reaction, highlighting a move towards more environmentally benign synthetic protocols. nih.gov

Another green chemistry approach utilizes microwave irradiation. For instance, a solvent-free synthesis of 1,3,4-oxadiazoles has been reported by reacting benzohydrazide (B10538) and triethylorthoalkanates under microwave irradiation, catalyzed by Nafion® NR50 or phosphorus pentasulfide on alumina. nih.gov This protocol offers excellent yields and is a rapid, solvent-free alternative to conventional heating methods. Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines has been achieved in a solvent-free medium under microwave irradiation using silica-supported dichlorophosphate as a cyclodehydration agent. nih.gov This method is advantageous due to its accelerated reaction rate, high yield, simple work-up, and lack of corrosive or environmentally polluting reagents. nih.gov

The following table summarizes key findings in solvent-reduced and solvent-free synthesis of this compound and its derivatives.

| Method | Reactants | Conditions | Key Advantages |

| Ultrasound-assisted synthesis | Aryl hydrazides, Carbon disulfide | Few drops of DMF, no catalyst | Good to excellent yields, easy workup, environmentally friendly. nih.govbohrium.com |

| Microwave-assisted synthesis | Benzohydrazide, Triethylorthoalkanates | Nafion® NR50 or P4S10/Al2O3, solvent-free | Excellent yields, rapid reaction. nih.gov |

| Microwave-assisted synthesis | 1,2-Diacylhydrazines | Silica-supported dichlorophosphate, solvent-free | High yield, accelerated rate, simple work-up, non-corrosive. nih.gov |

Functionalization and Derivatization of the this compound Core

The this compound ring system exhibits thiol-thione tautomerism, which provides multiple reactive sites for functionalization. asianpubs.org This versatility allows for the introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for biological screening.

N-Alkylation and S-Alkylation Strategies

The presence of both nitrogen and sulfur atoms in the this compound core allows for selective N-alkylation or S-alkylation, depending on the reaction conditions. researchgate.net The exocyclic sulfur and the endocyclic nitrogen atoms are both nucleophilic and can be targeted by electrophilic reagents. researchgate.net

S-alkylation is commonly achieved by reacting the this compound with alkyl or phenacyl halides in the presence of a base. For example, 5-[4-(4-X-phenylsulfonyl)phenyl]-1,3,4-oxadiazole-2-thiols have been S-alkylated with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide to yield the corresponding S-alkylated derivatives. researchgate.net Similarly, S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) were synthesized by reacting the parent thiol with various electrophiles in the presence of sodium hydride and N,N-dimethylformamide. researchgate.net The synthesis of S-alkylated derivatives has also been achieved by reacting 5-(4-substituted phenyl)-1,3,4-oxadiazole-2-thiols with phenacyl bromide, benzyl (B1604629) chloride, or other alkylating agents in the presence of potassium carbonate in DMF. nih.gov

The choice of solvent can significantly influence the ratio of N-alkylation to S-alkylation. Studies have shown that increasing the polarity of the solvent can favor N-alkylation. researchgate.net

The table below provides examples of N- and S-alkylation reactions of the this compound core.

| Starting Material | Alkylating Agent | Base/Solvent | Product Type |

| 5-[4-(4-X-phenylsulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol | Ethyl chloroacetate | Sodium ethoxide | S-alkylated derivative. researchgate.net |

| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | Various electrophiles | NaH/DMF | S-substituted derivatives. researchgate.net |

| 5-(4-substituted phenyl)-1,3,4-oxadiazole-2-thiol | Phenacyl bromide, Benzyl chloride | K2CO3/DMF | S-alkylated derivatives. nih.gov |

| 5-aryl-1,3,4-oxadiazole-2-thione | Alkyl halides | Various (polarity influences ratio) | N- or S-alkylated derivatives. researchgate.net |

Mannich Base Formation

The Mannich reaction is a powerful tool for the functionalization of the this compound core, typically leading to the formation of N-Mannich bases. nih.govtsijournals.com This reaction involves the aminoalkylation of the acidic N-H proton of the oxadiazole ring with formaldehyde (B43269) and a primary or secondary amine.

For instance, the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and primary aromatic amines or 1-substituted piperazines in ethanol at room temperature yields the corresponding N-Mannich bases. nih.gov Similarly, aminomethylation of the thione form of 5-[4-(4X-phenylsulfonyl)phenyl]-1,3,4-oxadiazole-2-thiols with dipropylamine (B117675) and formaldehyde in absolute ethanol resulted in the formation of N(3)-derivatives. researchgate.net The synthesis of a series of N-Mannich bases from 5-substituted-1,3,4-oxadiazole-2-thiones, formaldehyde, and various primary and secondary amines has also been reported. farmaciajournal.com

Research has shown that when 2-(4,6-disubstituted-2-thiomethyl pyrimidyl)-1,3,4-oxadiazole-5-thiones are subjected to the Mannich reaction, N-Mannich bases are obtained regioselectively over S-Mannich bases. tsijournals.com

The following table summarizes examples of Mannich base formation from 1,3,4-oxadiazole-2-thiols.

| 1,3,4-Oxadiazole Derivative | Amine | Formaldehyde | Product |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines or 1-substituted piperazines | Yes | N-Mannich bases. nih.gov |

| 5-[4-(4X-phenylsulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol | Dipropylamine | Yes | N(3)-Mannich bases. researchgate.net |

| 5-substituted-1,3,4-oxadiazole-2-thione | Various primary and secondary amines | Yes | N-Mannich bases. farmaciajournal.com |

| 2-(4,6-disubstituted-2-thiomethyl pyrimidyl)-1,3,4-oxadiazole-5-thione | Various amines | Yes | N-Mannich bases. tsijournals.com |

Introduction of Diverse Substituents

The versatility of the this compound core allows for the introduction of a wide array of substituents at various positions, leading to compounds with diverse chemical and biological properties.

One common strategy involves the initial synthesis of a 5-substituted-1,3,4-oxadiazole-2-thiol, followed by further modification. The starting substituent at the 5-position is typically derived from the corresponding carboxylic acid hydrazide used in the initial cyclization reaction. asianpubs.orgopenmedicinalchemistryjournal.com For example, a series of 5-substituted 1,3,4-oxadiazol-2-thiols were synthesized from variably substituted organic acids. asianpubs.org

Further functionalization can be achieved through reactions at the thiol group or the nitrogen atoms of the oxadiazole ring. As discussed previously, S-alkylation introduces various alkyl or aryl groups onto the sulfur atom. researchgate.netresearchgate.netnih.gov The Mannich reaction provides a route to introduce aminoalkyl groups at the N-3 position. nih.govtsijournals.comfarmaciajournal.com

Metalation of the 1,3,4-oxadiazole scaffold using TMP (2,2,6,6-tetramethylpiperidyl) bases followed by trapping with various electrophiles provides a powerful method for regioselective functionalization under mild conditions. nih.gov This allows for the introduction of a wide range of functional groups.

The introduction of halogen atoms into the pharmacophore structure has also been explored as a strategy to potentially enhance biological activity by improving lipid solubility. arabjchem.org

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions have gained prominence in organic synthesis due to their efficiency in reducing the number of operational steps, saving time, and minimizing waste. asianpubs.org Several one-pot methods have been developed for the synthesis of this compound derivatives.

An efficient one-pot method for the synthesis of 2-alkylthio-5-aryl-1,3,4-oxadiazoles involves the reaction of acid hydrazides with carbon disulfide in DMF, followed by the in-situ addition of an alkyl halide and a base like triethylamine. asianpubs.org This approach avoids the isolation of the intermediate this compound, streamlining the synthetic process. asianpubs.org This method is chemoselective, proceeds under mild conditions, and offers high yields. asianpubs.org

Another one-pot strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of hydrazides with carboxylic acids using trichloroisocyanuric acid (TCCA) as a mild oxidizing and cyclodehydrating agent. openmedicinalchemistryjournal.com This method proceeds at ambient temperature without the need for additional acid catalysts.

The following table highlights some one-pot multicomponent reaction approaches for the synthesis of 1,3,4-oxadiazole derivatives.

| Reactants | Reagents/Conditions | Product | Advantages |

| Acid hydrazides, Carbon disulfide, Alkyl halide | DMF, Et3N, 70°C then room temperature | 2-Alkylthio-5-aryl-1,3,4-oxadiazoles | One-pot, chemoselective, short reaction times, high yield, mild conditions. asianpubs.org |

| Hydrazides, Carboxylic acids | Trichloroisocyanuric acid (TCCA) | 2,5-Disubstituted 1,3,4-oxadiazoles | One-pot, mild conditions, no additional acid catalyst needed. openmedicinalchemistryjournal.com |

| Benzohydrazide, Carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), Triphenylphosphine | 2,5-Disubstituted-1,3,4-oxadiazoles | One-pot synthesis. mdpi.com |

| Benzohydrazide, Aromatic aldehydes | Cerium ammonium (B1175870) nitrate (B79036) (CAN), Dichloromethane | 2,5-Diaryl-1,3,4-oxadiazoles | One-pot reaction. mdpi.com |

Advanced Characterization and Structural Elucidation of 1,3,4 Oxadiazole 2 Thiol and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis provides fundamental insights into the molecular structure of 1,3,4-oxadiazole-2-thiol derivatives. Techniques such as IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy are routinely employed to verify the successful synthesis and to characterize the electronic and structural properties of these compounds.

Infrared (IR) spectroscopy is a crucial tool for identifying the principal functional groups within the 1,3,4-oxadiazole (B1194373) scaffold. The spectra of these compounds are characterized by several key absorption bands that confirm their structure. A significant feature is the tautomerism between the thiol and thione forms, which can be observed in the IR spectrum. The thiol (-SH) form exhibits a stretching vibration typically in the range of 2500–2600 cm⁻¹. Conversely, the thione form is identified by the presence of an N-H stretching band around 3100-3200 cm⁻¹ and a C=S stretching band near 1280-1350 cm⁻¹. orientjchem.orgarkat-usa.org

The C=N stretching vibration of the oxadiazole ring is consistently observed in the region of 1600–1670 cm⁻¹. orientjchem.orgarkat-usa.orgjournalpressindia.com The C-O-C ether linkage within the ring gives rise to a characteristic band, often seen around 1000–1140 cm⁻¹. asianpubs.org The presence of these bands collectively provides strong evidence for the 1,3,4-oxadiazole ring system. For instance, in a series of 5-substituted 1,3,4-oxadiazole-2-thiols, the S-H stretch was noted between 2523 and 2570 cm⁻¹, the C=N stretch from 1514 to 1538 cm⁻¹, and the C-O stretch from 1009 to 1140 cm⁻¹. asianpubs.org

Table 1: Characteristic IR Absorption Bands for 5-Substituted 1,3,4-Oxadiazole-2-thiols

| Functional Group | Wavenumber (cm⁻¹) | Derivative | Reference |

|---|---|---|---|

| S-H Stretch | 2570 | 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) | asianpubs.org |

| S-H Stretch | 2560 | 5-Phenyl-1,3,4-oxadiazole-2-thiol (B171674) | asianpubs.org |

| S-H Stretch | 2550 | 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol | asianpubs.org |

| S-H Stretch | 2523 | 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol | asianpubs.org |

| C=N Stretch | 1538 | 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | asianpubs.org |

| C=N Stretch | 1514 | 5-Phenyl-1,3,4-oxadiazole-2-thiol | asianpubs.org |

| C=N Stretch | 1533 | 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol | asianpubs.org |

| C-O Stretch | 1009 | 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | asianpubs.org |

| C-O Stretch | 1108 | 5-Phenyl-1,3,4-oxadiazole-2-thiol | asianpubs.org |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of organic molecules, and this compound derivatives are no exception. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms.

In ¹H NMR spectra, the proton of the thiol group (-SH) is a key diagnostic signal. Due to its acidic nature and potential for hydrogen bonding, this proton typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 12.0–15.0 ppm. asianpubs.org For example, the SH proton in 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol was observed at δ 15.0 ppm, while for the 5-phenyl derivative, it appeared at δ 12.33 ppm. asianpubs.org Protons on substituent groups, such as aromatic rings or alkyl chains, appear in their expected regions, providing further structural confirmation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The two carbon atoms within the 1,3,4-oxadiazole ring are particularly important. The C=S carbon (or C-SH in the thiol form) is highly deshielded and resonates significantly downfield, often in the range of δ 175–186 ppm. asianpubs.orgacs.org The other ring carbon (C-5), which is bonded to the substituent, appears further upfield, typically around δ 158-162 ppm. asianpubs.org For instance, in 5-phenyl-1,3,4-oxadiazole-2-thiol, the two oxadiazole carbons were assigned to chemical shifts of δ 158.66 and 175.72 ppm. asianpubs.org

Table 2: ¹H and ¹³C NMR Data for Selected this compound Derivatives (in DMSO-d₆)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | 15.0 (s, 1H, SH), 8.10-8.38 (m, 4H, Ar-H) | 178.21 (C=S), 159.42 (C5-oxadiazole), 125.04-149.59 (Ar-C) | asianpubs.org |

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H) | 175.72 (C=S), 158.66 (C5-oxadiazole), 125.02-127.11 (Ar-C) | asianpubs.org |

| 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol | 12.68 (s, 1H, SH), 7.21-7.28 (m, 5H, Ar-H), 3.20 (t, 4H, 2xCH₂) | 179.06 (C=S), 160.09 (C5-oxadiazole), 30.11, 35.21 (CH₂), 125.11-129.01 (Ar-C) | asianpubs.org |

This table is interactive. Click on the headers to sort the data.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. In electron ionization (EI-MS), the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. asianpubs.orgresearchgate.net The fragmentation pattern can also provide valuable structural information. For many 5-substituted 1,3,4-oxadiazole-2-thiols, the mass spectra show the expected molecular ion peaks, often as M⁺ or [M+H]⁺, which corroborates the proposed structures. orientjchem.orgasianpubs.org For example, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol shows a molecular ion peak at m/z 223, corresponding to its molecular weight. asianpubs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectra of 1,3,4-oxadiazole derivatives are influenced by the substituents on the ring. semanticscholar.org The spectra typically show absorption bands corresponding to π→π* and n→π* transitions. For instance, studies on 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) identified a maximum absorbance (λmax) at 263 nm. researchgate.net The investigation of new hybrid molecules containing the this compound moiety showed that in an acidic medium (1M H₂SO₄), an absorption maximum at 196 nm is characteristic of the n→π* transition for the C–S– group, indicating the presence of the thiol form. lp.edu.ua

Crystallographic Analysis and Three-Dimensional Structure Determination

While spectroscopic methods provide evidence for the connectivity of atoms, only crystallographic analysis can definitively determine the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of molecular structure. Studies on derivatives of this compound have confirmed the planarity of the oxadiazole ring and have provided detailed geometric parameters. iucr.orgrsc.org

For example, the analysis of a zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate revealed that the oxadiazole-thiol fragment of the ligand is nearly planar. iucr.org The dihedral angle between the phenyl ring and the oxadiazole ring was found to be 13.42(8)°. iucr.org In another study on S-alkylated derivatives, the this compound group was also found to be planar. rsc.org These studies are crucial for understanding how these molecules pack in the solid state and engage in intermolecular interactions, which can influence their physical and biological properties.

Table 3: Selected Crystallographic Data for a 5-Phenyl-1,3,4-oxadiazole-2-thiolate Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | catena-poly[zinc(II)-bis(μ₂-5-phenyl-1,3,4-oxadiazole-2-thiolato)] | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | iucr.org |

| a (Å) | 22.039(3) | iucr.org |

| b (Å) | 8.8450(10) | iucr.org |

| c (Å) | 9.4710(11) | iucr.org |

| β (°) | 108.310(10) | iucr.org |

This table is interactive. Click on the headers to sort the data.

Elucidation of Tautomeric Forms in Solid State

This compound and its derivatives can exist in two tautomeric forms: the thiol form and the thione form. arabjchem.orglp.edu.uaopenmedicinalchemistryjournal.com Spectroscopic evidence, including IR and NMR studies, has been instrumental in determining the predominant tautomer in the solid state. arabjchem.org For many 5-substituted-1,3,4-oxadiazole-2-thiol compounds, the thione form is found to be dominant in the solid state. iucr.org

The existence of these tautomeric forms is a result of proton transfer between the sulfur and nitrogen atoms within the heterocyclic ring. lp.edu.ua Evidence from UV, IR, and NMR spectroscopy supports the predominance of the 1,3,4-oxadiazoline-5-thione structure (the thione form). arabjchem.org For instance, in the solid state, intermolecular N-H…S hydrogen bonds can lead to the formation of dimers, stabilizing the thione tautomer. tsijournals.com The study of these tautomeric equilibria is crucial as the different forms can exhibit distinct reactivities and biological activities. lp.edu.ua

| Tautomeric Form | Key Structural Feature | Evidence |

| Thiol Form | Contains a sulfhydryl (-SH) group attached to the oxadiazole ring. | Observed in some derivatives and under specific conditions. |

| Thione Form | Contains a carbonyl-like (C=S) group and an N-H bond within the ring. | Predominant form in the solid state for many derivatives, supported by spectroscopic data. arabjchem.orgiucr.org |

Surface Analysis Techniques for Material and Corrosion Studies

The application of this compound and its derivatives as corrosion inhibitors necessitates a detailed understanding of their interaction with metal surfaces. Advanced surface analysis techniques are employed to characterize the protective films formed by these compounds.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a material's surface. thermofisher.com In the context of corrosion inhibition, XPS is employed to analyze the protective film formed by this compound derivatives on metal surfaces. researchgate.netjmaterenvironsci.commdpi.com

Studies have shown that XPS can confirm the adsorption of these inhibitor molecules onto the metal. researchgate.netmdpi.comull.es The analysis of high-resolution XPS spectra for elements like nitrogen, sulfur, carbon, and oxygen provides insights into the chemical bonding between the inhibitor and the metal surface. For example, the detection of N 1s and S 2p signals in the XPS spectra of a metal surface treated with a this compound derivative confirms the presence of the adsorbed inhibitor. nih.govnih.gov Furthermore, shifts in the binding energies of these core levels can indicate the nature of the chemical interaction, such as the formation of coordinate bonds between the heteroatoms (N, S, O) of the oxadiazole ring and the metal atoms. mdpi.com This information is crucial for elucidating the mechanism of corrosion inhibition.

Table of XPS Data for Inhibitor Film Analysis:

| Element | Core Level | Typical Observation on Inhibited Surface | Interpretation |

| Nitrogen | N 1s | Peak presence confirms inhibitor adsorption. nih.govnih.gov | Indicates the involvement of the oxadiazole ring's nitrogen in the protective film. |

| Sulfur | S 2p | Peak presence confirms inhibitor adsorption. nih.govnih.gov | Suggests the thiol/thione group's role in surface bonding. |

| Carbon | C 1s | Complex peaks corresponding to different carbon environments in the molecule. | Provides information on the overall organic film structure. |

| Oxygen | O 1s | Peaks from the oxadiazole ring and potentially metal oxides. | Helps to differentiate between the inhibitor and corrosion products. |

| Metal (e.g., Fe, Cu) | e.g., Fe 2p, Cu 2p | Attenuation of metal signal and/or presence of passivated species. | Indicates the formation of a protective layer on the metal surface. |

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis provides morphological and elemental information about a surface. SEM images reveal the surface topography, showing the difference between a corroded surface and one protected by an inhibitor film. researchgate.netnih.govsciforum.netmdpi.com In the presence of an effective this compound inhibitor, SEM images typically show a smoother, less damaged surface compared to the pitted and rough surface of a metal exposed to a corrosive environment without the inhibitor. researchgate.netnih.gov

EDX analysis complements SEM by providing the elemental composition of the surface. researchgate.netnih.govsciforum.net For surfaces protected by this compound derivatives, EDX spectra will show the presence of elements like sulfur and nitrogen, which are constituents of the inhibitor molecule but not the base metal. nih.govsciforum.net This confirms the adsorption of the inhibitor and the formation of a protective film on the metal surface. researchgate.net

Table of SEM-EDX Findings for Corrosion Inhibition:

| Analysis | Observation on Uninhibited Surface | Observation on Inhibited Surface | Conclusion |

| SEM | Rough, pitted, and damaged surface morphology. researchgate.netnih.gov | Smoother surface with significantly reduced corrosion damage. researchgate.netnih.govsciforum.net | The inhibitor forms a protective layer that mitigates corrosion. |

| EDX | Peaks corresponding to the base metal and corrosion products (e.g., oxygen, chlorine). | In addition to base metal peaks, signals for nitrogen and sulfur are detected. nih.govsciforum.net | Confirms the adsorption of the this compound derivative onto the metal surface. researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular interactions of a material. journalpressindia.com It is particularly useful for studying the adsorption of inhibitor molecules on metal surfaces and identifying corrosion products. nih.govmdpi.com

In the study of this compound derivatives as corrosion inhibitors, Raman spectra can be used to identify the characteristic vibrational modes of the inhibitor molecule on the metal surface. nih.gov For example, the presence of bands corresponding to the C=N stretching, C-S stretching, and various ring vibrations of the oxadiazole moiety in the Raman spectrum of a treated metal surface provides direct evidence of inhibitor adsorption. nih.govjournalpressindia.com Furthermore, the absence or significant reduction in the intensity of peaks associated with corrosion products, such as iron oxides (e.g., hematite, magnetite), on the inhibited surface compared to the uninhibited surface demonstrates the effectiveness of the inhibitor. mdpi.com

Table of Key Raman Bands for this compound and its Derivatives:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| S-H Stretch | 2398 - 2438 | Indicates the presence of the thiol tautomer. journalpressindia.com |

| C=N Stretch | 1450 - 1600 | Characteristic of the oxadiazole ring. journalpressindia.com |

| C-N Stretch | ~1471 | Confirms the integrity of the oxadiazole ring structure. journalpressindia.com |

| C-S In-plane Bend | ~680 | Relates to the thiol/thione group. journalpressindia.com |

Computational and Theoretical Investigations of 1,3,4 Oxadiazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for studying the electronic structure and properties of heterocyclic compounds like 1,3,4-Oxadiazole-2-thiol.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed for its accuracy in predicting molecular properties. For 1,3,4-oxadiazole (B1194373) derivatives, DFT is used to determine optimized structures, analyze frontier molecular orbitals (HOMO-LUMO), and understand vibrational spectra. mdpi.comnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly utilized hybrid functional that combines Hartree-Fock theory with DFT, often providing a good balance between computational cost and accuracy for organic molecules. mdpi.com

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. For this compound, a key aspect of its structure is the thione-thiol tautomerism, where the compound can exist in either a thione form (-NH-C=S) or a thiol form (-N=C-SH). researchgate.netnih.gov

Theoretical studies, often employing the B3LYP level of theory with various basis sets (e.g., 6-311G), have been conducted to optimize the geometries of both tautomers. researchgate.net These calculations help in predicting bond lengths, bond angles, and dihedral angles of the equilibrium structures. The relative energies of the optimized tautomers can also be calculated to determine which form is more stable. nih.gov For instance, in a study on a related hybrid molecule, calculations showed the predominance of the thione form over the thiol form. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a 1,3,4-Oxadiazole Derivative (Note: Data is illustrative of typical results from DFT calculations on related structures. Specific values for the parent this compound may vary.)

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | O1-C2 | 1.37 Å |

| Bond Length | C2-N3 | 1.30 Å |

| Bond Length | N3-N4 | 1.38 Å |

| Bond Length | N4-C5 | 1.29 Å |

| Bond Length | C5-O1 | 1.36 Å |

| Bond Angle | C5-O1-C2 | 104.0° |

| Bond Angle | O1-C2-N3 | 115.0° |

| Bond Angle | C2-N3-N4 | 103.0° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govtandfonline.com

DFT calculations are used to compute the energies of the HOMO and LUMO. For 1,3,4-oxadiazole derivatives, these calculations reveal how different substituents on the ring affect the orbital energies and the energy gap. mdpi.comnih.gov This analysis is crucial for designing molecules with specific electronic properties. researchgate.net For example, a study on 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) analyzed the HOMO and LUMO orbitals and compared them to the parent oxadiazole molecule. tandfonline.comtandfonline.com The HOMO-LUMO gap is a key factor in determining the molecule's potential use in applications like dye-sensitized solar cells, where it influences electron injection efficiency. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: These values are representative for 1,3,4-oxadiazole derivatives and can vary based on the specific compound and computational method.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.50 |

| LUMO Energy (ELUMO) | -1.50 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.00 |

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, based on the distribution of electrons as determined by quantum chemical calculations. This analysis provides insights into the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule. The calculated atomic charges are valuable for understanding intermolecular interactions and the reactive behavior of the molecule. nih.gov DFT calculations have been employed to determine Mulliken charges for 1,3,4-oxadiazole derivatives, aiding in the interpretation of their chemical properties. nih.gov

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. tandfonline.comtandfonline.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending, torsion) can be achieved. tandfonline.com

For 5-phenyl-1,3,4-oxadiazole-2-thiol, DFT calculations combined with a scaled quantum mechanical force field methodology have been used to perform a complete assignment of the IR spectrum. tandfonline.comtandfonline.com Such studies allow for a deeper understanding of the molecule's vibrational properties and can even be used to predict spectra for which no experimental data is available, such as the Raman spectrum in some cases. tandfonline.comtandfonline.com The agreement between theoretical and experimental wavenumbers validates the accuracy of the computational model and the structural parameters obtained from geometry optimization. tandfonline.com

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a 1,3,4-Oxadiazole Derivative (Note: This table illustrates the typical correlation found in such studies. Wavenumbers are in cm⁻¹.)

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (thione) | 3450 | 3430 |

| C=S stretch | 1250 | 1245 |

| Ring C-N stretch | 1580 | 1575 |

| Ring breathing | 1020 | 1015 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interaction sites. The MEP surface illustrates the electrostatic potential, which is the force experienced by a positive test charge at various points on the electron density surface. This mapping is particularly useful for understanding where a molecule is susceptible to electrophilic and nucleophilic attacks. nih.govresearchgate.net

In MEP maps of 1,3,4-oxadiazole derivatives, different colors represent varying levels of electrostatic potential. nih.govresearchgate.net Regions with a negative potential, typically colored red, are characterized by an abundance of electrons and are favorable sites for electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.govresearchgate.net Green areas indicate regions of neutral or zero potential. nih.govresearchgate.net For this compound and its derivatives, MEP analysis reveals that the negative potential is often localized around the electronegative oxygen and nitrogen atoms of the oxadiazole ring, as well as the exocyclic sulfur atom in the thione tautomer. These red-colored regions are the primary sites for interactions with electrophiles. The blue-colored positive potential regions are typically found around the hydrogen atoms, particularly the N-H proton in the thione form or the S-H proton in the thiol form, indicating their susceptibility to nucleophilic attack. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides powerful methods for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, which can be compared with experimental data to confirm structures. Theoretical calculations, often using Density Functional Theory (DFT), can accurately predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. researchgate.netniscair.res.in

For this compound, theoretical NMR predictions are essential for distinguishing between its thione and thiol tautomers. Spectroscopic data have shown that 1,3,4-oxadiazole-2-thione derivatives typically exist in the thione form in solution. researchgate.net This is supported by ¹H NMR spectra where the signal for the N-H proton of the thione form is observed at a significantly downfield chemical shift (e.g., ~14.69 ppm), while the S-H proton of the thiol form would be expected to appear much further upfield (e.g., 1.6-2.0 ppm). researchgate.net

¹³C NMR predictions are also vital. The carbon atoms within the 1,3,4-oxadiazole ring have characteristic chemical shifts. For instance, in 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, the two carbons of the oxadiazole ring appear at approximately 169.0 and 157.3 ppm. d-nb.info In the case of the thione tautomer of this compound, the C=S carbon would have a distinct chemical shift compared to the C-SH carbon of the thiol form, allowing for clear differentiation. Computational models can calculate these shifts with a high degree of accuracy, aiding in the structural elucidation of newly synthesized derivatives. researchgate.net

Ab Initio Hartree-Fock (HF) Theory

Ab initio quantum chemistry methods aim to solve the electronic Schrödinger equation from first principles, without recourse to experimental data. utah.edu The Hartree-Fock (HF) method is the simplest and most fundamental ab initio approach. nahrainuniv.edu.iq It approximates the many-electron wavefunction of a molecule as a single Slater determinant, where each electron moves in the average field created by all other electrons. nahrainuniv.edu.iqyoutube.com This "mean-field" approximation neglects the instantaneous correlation between the motions of individual electrons. nahrainuniv.edu.iq

While more advanced methods that include electron correlation (like DFT or post-Hartree-Fock methods) are now more common for high-accuracy calculations, HF theory remains a foundational tool. utah.edunahrainuniv.edu.iq It is often used for initial geometry optimizations and for providing a qualitative understanding of the electronic structure. The calculated energies from HF are always higher than the exact energy, a discrepancy known as the electron correlation energy. nahrainuniv.edu.iq In the study of this compound, HF calculations can be employed to determine molecular orbitals, orbital energies, and to provide a baseline for more sophisticated computational studies on its structure and reactivity.

Tautomeric Preference and Energetics

This compound can exist in two tautomeric forms: the thiol form and the thione form. mdpi.comresearchgate.net The equilibrium between these two forms is a critical aspect of its chemistry, influencing its structure, reactivity, and biological interactions. Extensive computational and experimental studies have been conducted to determine the relative stability of these tautomers.

Theoretical investigations consistently show that the thione form is energetically more stable than the thiol form. researchgate.netmdpi.comiaea.org Quantum chemical calculations performed at various levels of theory, including DFT, have been used to quantify the energy difference between the tautomers. Studies on related compounds like 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione have found the anti-thione tautomer to be the most stable isomer in both the gas phase and in solution. iaea.org The energy barrier for the tautomerization process from the more stable thione to the less stable thiol form is generally high, indicating that the conversion is a disfavored process under normal conditions. iaea.org

Experimental evidence from X-ray crystallography confirms that in the solid state, these compounds exist predominantly in the thione form. mdpi.comiaea.org Spectroscopic data from FT-IR and NMR in solution also support the prevalence of the thione tautomer. researchgate.netmdpi.comiaea.org The presence of a solvent can influence the energy barrier for tautomerization, but even with solvent assistance, the thione form remains the preferred structure. researchgate.netiaea.org

| Compound Studied | Computational Method | Most Stable Tautomer | Key Finding |

|---|---|---|---|

| 5-Furan-2yl mdpi.comresearchgate.netresearchgate.netoxadiazole-2-thiol | Experimental (Crystal Structure, NMR) | Thione | Crystal structure corresponds to the thione form, but thiol-thione tautomerism exists in solution. mdpi.com |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | DFT (B3LYP/6-311++G(d,p)) | Thione (anti-conformer) | The anti-thione tautomer is the most stable form in both gas phase and solution. iaea.org |

| General 1,3,4-oxadiazole-2-thiones | Experimental (NMR) | Thione | The thione tautomer is more stable than the thiol form in solution. researchgate.net |

| 2,5-dimercapto-1,3,4-oxadiazole | Ab Initio (MP2, MP4, CCSD(T)) | Mixed mercapto/thione | For dimercapto derivatives, the mixed tautomer is the most stable. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior, conformational flexibility, and thermodynamic properties of a system. nih.govnih.gov For molecules like this compound and its derivatives, MD simulations are valuable for understanding their conformational landscape and how they interact with their environment, such as a solvent or a biological receptor. nih.govmdpi.com

Conformational analysis of 1,3,4-oxadiazole derivatives reveals that the flexibility of the molecule often depends on the nature of the substituents at the C2 and C5 positions. researchgate.net While the oxadiazole ring itself is rigid, the bonds connecting substituents to the ring can rotate, leading to different conformers. MD simulations can be used to explore the potential energy surface of the molecule, identify low-energy conformations, and calculate the free energy barriers between them. mdpi.com This information is critical for drug design, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a target protein. nih.govnih.gov

Advanced Theoretical Approaches to Electronic Structure

Natural Bond Order (NBO) Analysis

Natural Bond Order (NBO) analysis is a theoretical method used to study the charge distribution, hybridization, and intramolecular interactions within a molecule. It provides a localized, chemically intuitive picture of bonding by transforming the complex many-electron wavefunction into a set of localized orbitals, such as lone pairs and bonding orbitals.

For this compound, NBO analysis can provide quantitative details about the electronic structure of both the thiol and thione tautomers. It can be used to calculate the natural atomic charges on each atom, revealing the polarity of bonds and the distribution of electron density throughout the molecule. For example, the analysis would typically show significant negative charges on the electronegative oxygen, nitrogen, and sulfur atoms, and positive charges on the carbon and hydrogen atoms.

Biological and Pharmacological Research on 1,3,4 Oxadiazole 2 Thiol Derivatives

Antimicrobial Activity Studies

The 1,3,4-oxadiazole (B1194373) nucleus is a key structural motif in a multitude of compounds demonstrating a wide array of antimicrobial activities. nih.gov Derivatives incorporating the 1,3,4-oxadiazole-2-thiol scaffold, in particular, have been the subject of extensive research due to their potent antibacterial, antifungal, and antiviral properties. nih.govmdpi.com The presence of the thiol or thione group, along with various substitutions at the C5 position of the oxadiazole ring, plays a crucial role in modulating the biological efficacy of these molecules. asianpubs.orgarabjchem.org

Derivatives of this compound have demonstrated significant potential as antibacterial agents, with studies revealing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org The structural versatility of the oxadiazole ring allows for modifications that enhance potency and target specific bacterial strains. nih.gov

Research has highlighted the effectiveness of this compound derivatives against various Gram-positive pathogens. Aryl-1,3,4-oxadiazole-benzothiazole derivatives, particularly those with a thiol moiety, have shown activity comparable to the reference drug amoxicillin (B794) against Staphylococcus aureus and Enterococcus faecalis. nih.gov Hybrid compounds of fluoroquinolones, such as norfloxacin (B1679917), with a 1,3,4-oxadiazole ring have exhibited excellent antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA) strains. nih.gov

Furthermore, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have demonstrated strong or comparable activity against S. aureus when compared to ciprofloxacin. mdpi.comresearchgate.net N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have also shown a broad spectrum of activity, affecting Gram-positive bacteria such as S. aureus, Bacillus subtilis, and Micrococcus luteus. researchgate.net C-nucleosides containing a 1,3,4-oxadiazolo-2-thiol ring have also shown notable antibacterial effects against Staphylococcus aureus and Bacillus subtilis. arabjchem.org

| Derivative Class | Bacterial Strains | Observed Activity |

|---|---|---|

| Aryl-1,3,4-oxadiazole-benzothiazole hybrids | Staphylococcus aureus, Enterococcus faecalis | Activity comparable to amoxicillin. nih.gov |

| Norfloxacin-1,3,4-oxadiazole hybrids | Staphylococcus aureus, MRSA | Excellent activity, with MICs ranging from 0.25–2 µg/mL. nih.gov |

| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | Staphylococcus aureus | Stronger or comparable activity to ciprofloxacin. mdpi.comresearchgate.net |

| N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus | Broad-spectrum activity. researchgate.net |

| 1,3,4-oxadiazolo-2-thiol C-nucleosides | Staphylococcus aureus, Bacillus subtilis | Appreciable antibacterial effects. arabjchem.org |

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria. For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) has shown greater potential against Escherichia coli and was over 100 times more active against Pseudomonas aeruginosa compared to ampicillin (B1664943). nih.govmdpi.com S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids also displayed strong or comparable activity against P. aeruginosa and E. coli relative to ciprofloxacin. mdpi.comresearchgate.net

In the context of agriculture, these compounds have been investigated for their activity against plant pathogens. Derivatives of 1,3,4-oxadiazole have been tested against Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice. mdpi.comnih.gov Certain compounds bearing a benzenesulfonate (B1194179) group demonstrated superior in vitro and in vivo antibacterial activity against Xoo compared to commercial agents like bismerthiazol. nih.gov

| Derivative Class | Bacterial Strains | Observed Activity |

|---|---|---|

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli, Pseudomonas aeruginosa | Stronger activity than ampicillin, especially against P. aeruginosa. nih.govmdpi.com |

| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | Pseudomonas aeruginosa, Escherichia coli | Stronger or comparable activity to ciprofloxacin. mdpi.comresearchgate.net |

| 1,3,4-oxadiazolo-2-thiol C-nucleosides | Pseudomonas aeruginosa, Escherichia coli | Appreciable antibacterial effects. arabjchem.org |

| 1,3,4-Oxadiazole derivatives containing sulfonate moiety | Xanthomonas oryzae pv. oryzae (Xoo) | Superior protective and curative activity compared to bismerthiazol. nih.gov |

A significant area of research has been the evaluation of this compound derivatives as potential antitubercular agents. pharmatutor.org Numerous studies have demonstrated their inhibitory activity against the virulent Mycobacterium tuberculosis H37Rv strain. nih.govconnectjournals.com

Simple 5-substituted 2-mercapto-1,3,4-oxadiazole derivatives have been synthesized and tested, with a compound featuring a 4-hydroxyphenyl substituent showing the strongest inhibitory activity against M. tuberculosis H37Rv and high selectivity. nih.govmdpi.com This derivative was also active against drug-resistant strains. nih.govmdpi.com S-substituted 1,3,4-oxadiazole-2-thiols, particularly those containing a 3,5-dinitrophenyl moiety, have also shown potent antimycobacterial effects, with some derivatives exhibiting a much stronger effect (MIC = 0.03 µM) than the reference drug isoniazid (B1672263) (MIC = 0.5 µM). mdpi.com The presence of halogens, methyl, or nitro groups on phenyl substituents in S-substituted derivatives has been found to enhance tuberculostatic activity. nih.govmdpi.com Additionally, newly synthesized 1,3,4-oxadiazole derivatives have been shown to inhibit the growth of M. tuberculosis H37Rv at concentrations of 50 and 100 μg/mL in vitro. nih.gov

| Derivative Class | Bacterial Strain | Observed Activity |

|---|---|---|

| 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | Mycobacterium tuberculosis H37Rv | Strongest inhibitory activity in its series; also active against resistant strains. nih.govmdpi.com |

| S-substituted 1,3,4-oxadiazole-2-thiols with 3,5-dinitrophenyl moiety | Mycobacterium tuberculosis My 331/88 | MIC = 0.03 µM, significantly more potent than isoniazid. mdpi.com |

| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives | Selected Mycobacterium strains | MIC = 3.90 µg/mL. nih.gov |

| 1,3,4-oxadiazole-hydrazone hybrids | M. tuberculosis H37Ra (attenuated) | Five derivatives showed high activity with MIC values of 8 μg/mL. mdpi.com |

In addition to their antibacterial properties, this compound derivatives have been recognized for their antifungal capabilities. asianpubs.org Candidiasis, an infection caused by Candida species, has become a significant health concern, prompting the search for new antifungal agents. frontiersin.orgcolab.ws

Studies have shown that 2,5-disubstituted 1,3,4-oxadiazoles can be highly effective. One such compound demonstrated 8 to 16 times greater activity against Aspergillus niger and Candida albicans, respectively, when compared to fluconazole. mdpi.com Another derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, exhibited better antifungal activity against Aspergillus fumigatus than terbinafine. nih.govmdpi.com N-Mannich bases have also been evaluated, showing inhibitory activity against the pathogenic fungus Candida albicans. mdpi.comsemanticscholar.org More recently, two new 1,3,4-oxadiazole compounds, designated LMM5 and LMM11, were found to be effective against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/mL and demonstrated a fungistatic profile. frontiersin.orgcolab.ws

| Derivative Class | Fungal Strains | Observed Activity |

|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | 8 to 16 times greater activity compared to fluconazole. mdpi.com |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Better activity than terbinafine. nih.govmdpi.com |

| N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | Candida albicans | Moderate to poor activity compared to Clotrimazole. mdpi.comsemanticscholar.org |

| Compounds LMM5 and LMM11 | Candida albicans | MIC of 32 μg/mL; fungistatic profile. frontiersin.orgcolab.ws |

| 5-[(Pyrimidin-2-ylthio)methyl]-3-(substituted)-1,3,4-oxadiazole-2(3H)-thione | Various Candida species | Compound 4a was the most potent derivative (MIC = 0.007–0.06 mg/mL). nih.gov |

The 1,3,4-oxadiazole ring is considered a privileged structure in the development of antiviral agents. arkat-usa.org Derivatives have shown promise against a wide range of viruses, and their potential continues to be an active area of research. mdpi.comasianpubs.org

Recent studies have explored the efficacy of 1,3,4-oxadiazole derivatives against the SARS-CoV-2 virus. Certain substituted derivatives exhibited notable antiviral efficacy against SARS-2, with IC50 values as low as 15.2 µM. biotechjournal.in The versatility of the 1,3,4-oxadiazole scaffold allows it to serve as a framework for ligands that can interact with various viral enzymes and receptors. arkat-usa.org Research has noted the potent activity of these heterocycles against viruses such as human immunodeficiency virus (HIV), influenza virus, and various hepatitis viruses. arkat-usa.org For example, specific 1,3,4-oxadiazole derivatives have been identified as potent HIV-1 integrase inhibitors. arkat-usa.org This broad-spectrum potential underscores the importance of the 1,3,4-oxadiazole nucleus in the design of novel antiviral therapeutics. nih.gov

Antiprotozoal Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit notable antiprotozoal capabilities. nih.gov Specifically, certain aryl-1,3,4-oxadiazole derivatives, which also showed broad antimicrobial activity, have demonstrated antiprotozoal effects. nih.gov The structural framework of the 1,3,4-oxadiazole ring is a key component in the development of new compounds aimed at combating protozoal infections. mdpi.com

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

The antimicrobial effects of 1,3,4-oxadiazole derivatives are attributed to several mechanisms of action, with DNA gyrase inhibition being a significant pathway. nih.gov DNA gyrase, also known as topoisomerase II, is a crucial enzyme for bacterial DNA replication. nih.gov Its inhibition disrupts the process of chain elongation, leading to bacterial cell death. nih.gov

Studies on nalidixic acid derivatives where the carboxylic group was replaced by a 1,3,4-oxadiazole ring showed potent activity against various Gram-positive and Gram-negative bacteria, with inhibition of DNA gyrase identified as a potential mechanism. nih.gov Similarly, a series of norfloxacin derivatives incorporating a 1,3,4-oxadiazole ring displayed excellent antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA) strains, which is also linked to the inhibition of DNA gyrase. nih.gov

The therapeutic action of these derivatives is not limited to a single target. They are known to interfere with various biological pathways in microbes, including the inhibition of enzymes like thymidylate synthase and peptide deformylase, as well as disrupting purine (B94841) and protein synthesis. nih.gov

Anticancer and Antiproliferative Investigations

The anti-proliferative effects of 1,3,4-oxadiazole derivatives have been extensively studied, revealing their potential as potent anticancer agents. mdpi.comsemanticscholar.org These compounds exert their activity through various mechanisms, including the inhibition of growth factors, enzymes, and kinases that are critical for cancer cell proliferation and survival. mdpi.comnih.govijnrd.org

Cytotoxicity against Various Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116)

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Numerous studies have evaluated their efficacy, often showing potency comparable or superior to established chemotherapy drugs. mdpi.com

For instance, novel 1,3,4-oxadiazole thioether derivatives have shown outstanding anticancer activities against liver cancer (HepG2), stomach cancer (SGC-7901), and breast cancer (MCF-7) cell lines. nih.gov One particular derivative exhibited an IC₅₀ value of 0.7 ± 0.2 µM against HepG2 cells, which was more potent than the reference drug Raltitrexed. nih.gov Another study on 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives tested their anti-proliferative activity on the MCF-7 breast cancer cell line, with the most active compounds showing effects close to the reference drug adriamycin. mdpi.com

Similarly, naproxen-based 1,3,4-oxadiazole derivatives have been screened for their cytotoxicity, with one compound showing significant potency against MCF-7 and HepG2 cancer cells, even proving equipotent to doxorubicin (B1662922) against HepG2 cells with an IC₅₀ value of 1.62 μg/mL. researchgate.netnih.gov A series of 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- mdpi.comnih.govacs.orgoxadiazole-2-thione derivatives also displayed cytotoxic activity against HepG2, MCF-7, and HL-60 cells, with one compound exhibiting IC50 values of 12.01, 7.52, and 9.7 µM, respectively. researchgate.net Furthermore, some synthesized compounds were evaluated against the human colon carcinoma cell line (HCT-116), with several showing moderate to strong cytotoxic activity. nih.govacs.org

Interactive Data Table: Cytotoxicity of this compound Derivatives Below is a summary of the cytotoxic activity (IC₅₀ values) of selected 1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ Value (µM) | Reference Drug |

| 1,3,4-Oxadiazole thioether derivative | HepG2 | 0.7 ± 0.2 | Raltitrexed (1.3 ± 0.2) |

| 1,3,4-Oxadiazole thioether derivative | MCF-7 | 30.0 ± 1.2 | 5-Fluorouracil (B62378) (22.8 ± 1.2) |

| 5-phenyl-1,3,4-oxadiazole-2-thione derivative | HepG2 | 12.01 | Doxorubicin |

| 5-phenyl-1,3,4-oxadiazole-2-thione derivative | MCF-7 | 7.52 | Doxorubicin |

| Naproxen-based 1,3,4-oxadiazole | HCT-116 | 1.1 | Doxorubicin |

| Phenylpiperazine derivative of 1,3,4-oxadiazole | HepG2 | - | 5-Fluorouracil |

| mdpi.comnih.govnih.govtriazole-3-thiol derivative | HCT-116 | 4.16 µg/mL | Vinblastine (3.34 µg/mL) |

Note: The table presents a selection of data from various studies. Direct comparison of IC₅₀ values should be done with caution due to differing experimental conditions.

Molecular Mechanisms of Anticancer Action

The anticancer properties of 1,3,4-oxadiazole derivatives stem from their ability to interact with and inhibit specific molecular targets involved in cancer progression. nih.govijnrd.org

A primary mechanism of action for these compounds is the inhibition of growth factors and kinases, which are often dysregulated in cancer. mdpi.combiointerfaceresearch.comthesciencein.org For example, certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.comnih.gov One pyrrolotriazine derivative of 1,3,4-oxadiazole showed high anti-cancer activity for human lung cancer cells by inhibiting the VEGFR-2 receptor. mdpi.com

Other research has focused on Focal Adhesion Kinase (FAK) inhibitors. researchgate.net Phenylpiperazine derivatives of 1,3,4-oxadiazole were studied for their FAK inhibitory activity, with the most effective compound significantly inhibiting the growth of liver cancer cells (HepG2). mdpi.com

1,3,4-Oxadiazole derivatives have been shown to target a variety of enzymes that are crucial for the growth and proliferation of cancer cells. nih.govijnrd.org

Thymidylate Synthase: This enzyme is vital for DNA synthesis, and its inhibition is a key strategy in cancer therapy. mdpi.com Thioether derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of thymidylate synthase, with one compound proving to be 30 times stronger than the reference drug 5-fluorouracil against liver cancer cells. mdpi.com

Histone Deacetylase (HDAC): HDAC enzymes play a role in gene expression, and their inhibitors can induce cell cycle arrest and apoptosis. A 1,3,4-oxadiazole molecule combined with amino acids was found to have an inhibitory effect on breast cancer cell growth through high selectivity against HDAC8. mdpi.com

Topoisomerase II: Also known as DNA gyrase in bacteria, this enzyme is essential for managing DNA tangles during replication in human cells. nih.gov Its inhibition is a known mechanism for anticancer drugs.

Telomerase: This enzyme is responsible for maintaining the length of telomeres and is overactive in most cancer cells, contributing to their immortality. nih.gov Derivatives of 1,3,4-oxadiazole possessing a 1,4-benzodioxan moiety have revealed broad-spectrum antitumor activity and potent telomerase inhibitory action. nih.govnih.gov Another series of derivatives was found to be a potent inhibitor against four cancer cell lines (HEPG2, MCF7, SW1116, BGC823). nih.gov

Thymidine (B127349) Phosphorylase (TP): TP is an enzyme involved in the pyrimidine (B1678525) salvage pathway and is linked to angiogenesis and tumor progression. nih.gov Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione have been identified as strong inhibitors of thymidine phosphorylase, demonstrating much higher potency than the reference inhibitor 7-deazaxanthin. mdpi.comnih.gov

Cell Cycle Arrest and Apoptosis Induction Studies

Derivatives of 1,3,4-oxadiazole have been investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells, which are crucial mechanisms for anticancer agents. Research has shown that certain benzimidazole (B57391) derivatives of 1,3,4-oxadiazole can induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cell lines such as MCF-7 and MDA-MB 231. researchgate.net The process of apoptosis, or programmed cell death, is a controlled mechanism that is often dysregulated in cancer, making its induction a key therapeutic strategy. researchgate.net

Studies on novel 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated their anticancer potential in human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. nih.govijcce.ac.ir For instance, compound 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) showed promising effects, particularly on the MDA-MB-231 cell line. nih.govijcce.ac.ir The evaluation of these compounds often involves cytotoxicity assays, cell cycle analysis, and apoptosis assays using methods like flow cytometry. nih.govijcce.ac.ir

The framework of N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide has been frequently associated with significant apoptotic activity. researchgate.net This highlights the importance of the thiol linkage at the 2-position of the oxadiazole ring in conferring cytotoxic properties.

Table 1: Apoptotic and Cell Cycle Arrest Activity of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzimidazole derivatives of 1,3,4-oxadiazole | MCF-7, MDA-MB 231 | Apoptosis induction, G2/M phase cell cycle arrest | researchgate.net |

| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | MDA-MB-231 | Promising anticancer effects | nih.govijcce.ac.ir |

Anti-inflammatory Efficacy

The 1,3,4-oxadiazole scaffold is a constituent of various compounds exhibiting anti-inflammatory properties. A number of its derivatives have been synthesized and assessed for their ability to mitigate inflammation.

In one study, a series of 1,3,4-oxadiazole derivatives (3a-j) were synthesized and evaluated for their in vitro anti-inflammatory activity using protein denaturation methods with bovine serum and egg albumin. rsc.org Compounds 3e , 3f , and 3i from this series demonstrated moderate anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. rsc.org

Another series of 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety (Ox-6a-f) were synthesized and tested for their anti-inflammatory potential. nih.gov The derivative Ox-6f showed the most promising activity, with a 74.16% inhibition in an anti-inflammatory assay at a concentration of 200 μg/mL, comparable to the standard drug ibuprofen (B1674241) which showed 84.31% inhibition. nih.gov In the carrageenan-induced hind paw edema model in rats, Ox-6f at a dose of 10 mg/kg significantly reduced edema by 79.83%, while ibuprofen caused an 84.71% reduction. nih.gov

Furthermore, research on other derivatives identified compounds [3-Chloro-N-[5-(3-Chloro-phenyl)- researchgate.netrsc.org oxadiazole-2yl] benzamide] (C4) and [4-Nitro-N-[5-(4-Nitro-phenyl)- researchgate.netrsc.org oxadiazole-2yl] benzamide] (C7) as having good anti-inflammatory responses in the carrageenan-induced rat paw edema model, with indomethacin (B1671933) used as the standard. rsc.org

Table 2: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives